Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate
CAS No.: 151290-84-5
Cat. No.: VC8342401
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151290-84-5 |
|---|---|
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | ethyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H13N3O2S/c1-4-13-8(12)5-6(9)11(2)10-7(5)14-3/h4,9H2,1-3H3 |
| Standard InChI Key | SYOQMLHHWLPSBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1SC)C)N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1SC)C)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure centers on a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:
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Amino group (-NH₂) at position 5, enhancing nucleophilic reactivity and hydrogen-bonding capacity.
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Methylthio group (-S-CH₃) at position 3, contributing to lipophilicity and electron-withdrawing effects.
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Ethyl ester (-COOEt) at position 4, influencing solubility and serving as a synthetic handle for further derivatization .
The molecular formula is C₈H₁₃N₃O₂S, with a molar mass of 215.27 g/mol. The SMILES notation O=C(OCC)C=1C(=NN(C1N)C)SC and InChIKey SYOQMLHHWLPSBZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Electronic Properties
The methylthio group’s electron-withdrawing nature polarizes the pyrazole ring, while the amino group donates electron density, creating a push-pull electronic environment. This duality facilitates interactions with biological targets, such as enzymes and receptors .
Synthesis and Manufacturing Processes
Conventional Synthesis Route
The primary industrial synthesis involves a cyclocondensation reaction between methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene :
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Cyclization: Methyl hydrazine reacts with ethoxy methylene ethyl cyanoacetate at elevated temperatures (80–100°C), forming the pyrazole ring.
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Purification: The crude product is isolated via solvent extraction and recrystallized from ethanol, achieving >98% purity .
Optimization Strategies
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Solvent Selection: Toluene minimizes side reactions compared to polar solvents, improving yield to 85–90% .
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Catalysis: Lewis acids like ZnCl₂ accelerate ring closure but risk ester group hydrolysis, necessitating careful pH control .
Alternative Methodologies
Physical and Chemical Properties
Thermodynamic Parameters
While direct data for this compound is limited, analogues provide insights:
| Property | Value (Analogues) | Source |
|---|---|---|
| Melting Point | 105–110°C | |
| Boiling Point | 320–325°C (estimated) | |
| LogP (Lipophilicity) | 1.8 ± 0.3 |
The ethyl ester enhances solubility in organic solvents (e.g., ethanol, DMSO) but limits aqueous solubility (<0.1 mg/mL) .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .
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NMR: ¹H NMR (CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 3.70 (s, 3H, N-CH₃) .
Chemical Reactivity and Derivatives
Nucleophilic Substitutions
The amino group undergoes acylation and alkylation, enabling the synthesis of amide and imine derivatives. For example, reaction with acetyl chloride yields N-acetyl-5-amino-pyrazole derivatives .
Condensation Reactions
The ethyl ester participates in Claisen condensations with ketones, forming β-keto esters used in heterocycle synthesis .
Representative Derivatives
| Derivative | Modification | Application |
|---|---|---|
| 5-Acetamido analogue | Acylation at NH₂ | Enhanced metabolic stability |
| Carboxylic acid | Ester hydrolysis | Ionic conjugates for drug delivery |
Pharmacological Activities and Mechanisms
Cyclooxygenase (COX) Inhibition
The compound inhibits COX-2 with an IC₅₀ of 12.3 µM, comparable to celecoxib (IC₅₀ 8.7 µM) . Docking studies suggest the methylthio group occupies the hydrophobic pocket of COX-2, while the amino group hydrogen-bonds to Ser530 .
Corticotropin-Releasing Factor (CRF) Antagonism
Derivatives bearing trichlorophenyl groups exhibit CRF-1 receptor binding (Kᵢ = 4.2 nM), potentially useful in anxiety disorders .
Antimicrobial Activity
Against Staphylococcus aureus, minimal inhibitory concentrations (MIC) range from 64–128 µg/mL, suggesting moderate efficacy .
Applications in Industry and Research
Agrochemicals
As a precursor to sulfonylurea herbicides, the compound’s pyrazole core is functionalized to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Pharmaceutical Intermediates
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Analgesics: Structural analogs show 60% writhing inhibition in acetic acid-induced pain models .
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Anticancer Agents: Aurora kinase inhibitors derived from this scaffold are in preclinical trials .
Recent Advances and Future Directions
Green Synthesis Initiatives
Solid-phase synthesis using recyclable resins reduces solvent waste by 70%, though yields remain suboptimal (65–70%) .
Targeted Drug Delivery
Nanoparticle-encapsulated derivatives show enhanced blood-brain barrier penetration in murine models, with a 3.2-fold increase in brain concentration .
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